![molecular formula C20H22N2O4 B2891462 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone CAS No. 317833-28-6](/img/structure/B2891462.png)

1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

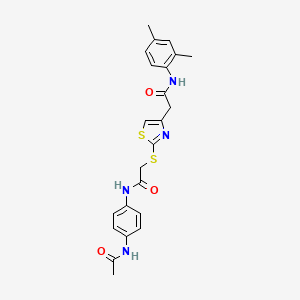

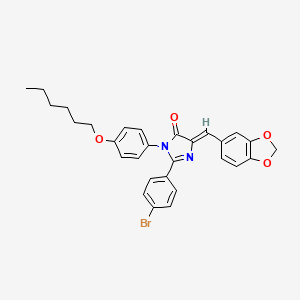

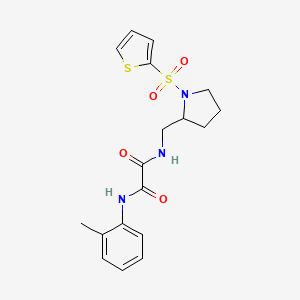

1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-morpholino-1-ethanone is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of novel heteroannulated chromones, such as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, through DBU catalyzed condensation reactions highlights the interest in chromone derivatives for their potential applications. Density Functional Theory (DFT) calculations, alongside electronic structure and nonlinear optical (NLO) properties, were thoroughly investigated, providing a foundation for understanding the electronic properties of such complex molecules (Halim & Ibrahim, 2017).

Chemical Reactivity and Applications

- Research into the reactivity of 4,5-polymethylene-substituted 2-isoxazolines with various metal-induced reactions points towards the synthesis of compounds with potential utility in material science and pharmaceutical applications. These studies delve into the mechanisms of N–O and C–C bond cleavage, offering insights into the synthetic versatility of isoxazoline derivatives (Nitta, Yi, & Kobayashi, 1985).

Green Synthesis and Catalysis

- The utilization of ZnO nanoparticles as catalysts for the synthesis of 9H-furo[2,3-f]chromenes from three-component reactions demonstrates the shift towards greener and more efficient synthetic methods. This approach not only offers a sustainable pathway for generating chromene derivatives but also contributes to the field of green chemistry by minimizing the environmental impact of chemical synthesis (Rostami-Charati et al., 2015).

Novel Heterocyclic Compounds Synthesis

- The silver-catalyzed radical cascade cyclization technique for the synthesis of dicarbonyl heterocycles containing a chroman-4-one moiety offers an atom- and step-economical strategy for creating structurally diverse polyheterocycles. This method underscores the innovative approaches being explored for the synthesis of complex molecules with potential biological and material applications (Hu et al., 2018).

Eigenschaften

IUPAC Name |

1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]-2-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c23-18(11-21-7-9-24-10-8-21)22-20-15(13-26-22)12-25-17-6-5-14-3-1-2-4-16(14)19(17)20/h1-6,15,20H,7-13H2/t15-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQDTPBULZKVKM-MGPUTAFESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC(=O)N2[C@@H]3[C@@H](COC4=C3C5=CC=CC=C5C=C4)CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(5-Chloro-2-methoxyphenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2891381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B2891385.png)

![3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2891389.png)

![2-methyl-4,9-dioxo-N-(pyridin-3-ylmethyl)-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2891390.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-4-fluorobenzamide](/img/structure/B2891393.png)